(E)-methyl 2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Description
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Properties
IUPAC Name |
methyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-7-15(23-2)12(8-13)10-17-18(20)14-9-11(19(21)24-3)4-6-16(14)25-17/h4-10H,1-3H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHLOJRSHFEAAG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O5. It features a benzofuran core with a methoxy-substituted benzylidene moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity : Exhibits significant free radical scavenging properties.
- Antimicrobial Activity : Demonstrates efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines.
- Cytotoxicity : Shows selective cytotoxic effects on cancer cell lines.
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Enzymes : It inhibits key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.
Antioxidant Activity
A study evaluated the antioxidant potential using DPPH and ABTS assays. The compound exhibited an IC50 value of 12.5 µM in the DPPH assay, indicating strong free radical scavenging activity compared to ascorbic acid (IC50 = 15 µM).
Antimicrobial Activity
In vitro antimicrobial tests revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These results suggest that it could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory activity was assessed by measuring the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. The compound reduced TNF-alpha levels by 45% at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxic effects were tested on various cancer cell lines (e.g., HeLa, MCF-7). The compound showed selective cytotoxicity with IC50 values of 20 µM for HeLa cells and 25 µM for MCF-7 cells. Notably, it exhibited minimal toxicity towards normal fibroblast cells (IC50 > 100 µM), highlighting its selectivity.
Case Study 1: Anticancer Potential
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated that the compound induced apoptosis through the intrinsic pathway by activating caspase-3 and caspase-9.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. Administration significantly reduced paw edema and joint swelling compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
